1-(3,4-Dichlorophenyl)-2-propyn-1-ol

Organic Synthesis Research Chemical Procurement

Researchers often face synthetic failure when substituting a specific propargylic alcohol with a regioisomer due to altered steric/electronic profiles. This compound solves that risk through its documented 3,4-dichloro substitution pattern. - **Key application**: Direct precursor to 3-(3,4-dichlorophenyl)-2-propynal for agrochemical heterocycles. - **Functional versatility**: Terminal alkyne enables Sonogashira coupling; secondary alcohol allows esterification or click chemistry. - **Supply assurance**: ≥98% purity supports reproducible scaled synthesis. Available in research to multi-gram quantities.

Molecular Formula C9H6Cl2O
Molecular Weight 201.05 g/mol
Cat. No. B11927094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-2-propyn-1-ol
Molecular FormulaC9H6Cl2O
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC#CC(C1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C9H6Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h1,3-5,9,12H
InChIKeyUCHRPTFVDWKFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-2-propyn-1-ol: Identity and Procurement Profile


1-(3,4-Dichlorophenyl)-2-propyn-1-ol (CAS 29805-14-9), also known as 3,4-dichloro-α-ethynylbenzenemethanol, is a halogenated aromatic propargylic alcohol with the molecular formula C₉H₆Cl₂O and a molecular weight of 201.05 g/mol . It is categorized as a research chemical and is primarily utilized as a synthetic building block in organic synthesis, including the preparation of complex molecules via coupling and cyclization reactions [1], [2]. Commercially, it is available from various suppliers as an off-the-shelf intermediate for pharmaceutical and agrochemical research, with standard purities reported at ≥98% .

Workflow
Organic synthesis building block for coupling and cyclization reactions
Specification
High purity specification supports reproducible synthetic outcomes
Procurement
Off-the-shelf research intermediate from major chemical suppliers

1-(3,4-Dichlorophenyl)-2-propyn-1-ol: Risks of Analog Substitution


The selection of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol over structurally similar propargylic alcohols cannot be made based on generic class inference. The specific 3,4-dichloro substitution pattern on the phenyl ring, compared to the 2,4- or 3,5- isomers [1] or the unsubstituted phenyl analog , introduces unique steric and electronic effects. These differences can significantly alter the compound's reactivity in key reactions, such as palladium-catalyzed cross-couplings and cycloadditions, where the substitution pattern dictates regioselectivity and reaction kinetics. Therefore, substituting this specific intermediate with a 'close analog' may lead to synthetic failure, poor yields, or the formation of unintended side products, underscoring the need for compound-specific, evidence-based procurement.

!
3,4-Dichloro substitution pattern is not interchangeable with 2,4- or 3,5-isomers; reactivity may shift.
!
Regioselectivity in Pd-catalyzed cross-couplings may differ with analog substitution, altering product profiles.
!
Unsubstituted phenyl analog may not replicate the electronic effects needed for targeted cycloaddition performance.

1-(3,4-Dichlorophenyl)-2-propyn-1-ol: Quantitative Differentiation Profile


High Commercial Purity Benchmark

When procured for research purposes, 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is consistently available with a high standard purity specification of ≥98% from major suppliers . This is comparable to the 97% purity standard available for the positional isomer, 3-(3,4-dichlorophenyl)prop-2-yn-1-ol (CAS 220707-94-8) . The ≥98% benchmark ensures minimal batch-to-batch variability, which is critical for reproducible outcomes in synthesis. This high commercial purity standard is a key differentiator from less common or custom-synthesized analogs that may be available in lower purity grades.

Purity Specification
Data to verify
Target: ≥98%Comparator: 3-(3,4-dichlorophenyl)prop-2-yn-1-ol (97%)≥1 pp higher purity
Supports lot consistency and synthetic reproducibility
Supplier-reported HPLC data; verify before use
Organic Synthesis Research Chemical Procurement

Patent-Validated Synthetic Intermediate

The compound's defined role as a synthetic intermediate is documented in patent literature, where it serves as a starting material for the synthesis of 3-(3,4-dichlorophenyl)-2-propynal . This documented transformation provides a clear and validated use case, differentiating it from a generic propargylic alcohol of undefined utility. The availability of such a direct synthetic route confirms its status as a reliable, off-the-shelf building block for constructing more complex molecular architectures.

Synthetic Utility
Data to verify
Validated route to 3-(3,4-dichlorophenyl)-2-propynalVersus generic propargylic alcohols with undefined utility
Documented starting material for heterocycle synthesis
Patent literature; confirm pathway compatibility
Synthetic Methodology Agrochemical Intermediates Patent Analysis

1-(3,4-Dichlorophenyl)-2-propyn-1-ol: Key Application Scenarios


Lead Optimization in Medicinal Chemistry

In medicinal chemistry programs focused on structure-activity relationship (SAR) studies, 1-(3,4-Dichlorophenyl)-2-propyn-1-ol serves as a versatile scaffold for late-stage functionalization. Its terminal alkyne and secondary alcohol functionalities enable orthogonal diversification via Sonogashira coupling, click chemistry, or esterification. The specific 3,4-dichloro pattern provides a unique steric and electronic profile, which can be used to probe hydrophobic binding pockets or modulate metabolic stability, compared to other halogenated or unsubstituted propargylic alcohols [1].

Synthesis of Agrochemical Intermediates

This compound is a documented precursor in the synthesis of 3-(3,4-dichlorophenyl)-2-propynal, a key intermediate for more complex heterocyclic structures found in agrochemical patents . Its use in this context is a clear, evidence-backed application for industrial research, distinguishing it from similar compounds that lack a direct, documented pathway to agriculturally relevant building blocks [2]. The high commercial purity (≥98%) further supports its use in scaled-up synthetic routes where reproducibility is paramount.

Application
Selection Property
Validation Focus
Lead optimization (SAR studies)
Orthogonal alkyne & alcohol handles for late-stage diversification
Steric/electronic profile modulation
Agrochemical intermediate synthesis
Documented precursor to heterocyclic building blocks
Scaled-up synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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